BAY 87-2243 - 1227158-85-1

BAY 87-2243

Catalog Number: EVT-287394
CAS Number: 1227158-85-1
Molecular Formula: C26H26F3N7O2
Molecular Weight: 525.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY 87-2243 is a small molecule originally identified as a potential inhibitor of hypoxia-inducible factor-1α (HIF-1α) [, , ]. It has been primarily investigated for its antitumor activity in preclinical models of various cancers, including lung, colorectal, pancreatic, prostate, melanoma, and leukemia [, , , , , , , , , , , ]. Research has revealed its ability to inhibit mitochondrial complex I (CI), a key enzyme in the mitochondrial respiratory chain, leading to further exploration of its potential in cancer treatment [, , , , ].

Mechanism of Action

BAY 87-2243 acts primarily by inhibiting mitochondrial complex I (CI), a crucial component of the mitochondrial electron transport chain responsible for cellular respiration and energy production [, , , ].

  • Mitochondrial Complex I Inhibition: By binding to CI, BAY 87-2243 disrupts the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production [, , , ]. This metabolic stress can trigger downstream effects on cell signaling pathways and induce cell death, particularly in cancer cells that heavily rely on mitochondrial metabolism.

  • Synergistic Effects with Other Agents: Studies have shown that BAY 87-2243 exhibits synergistic antitumor activity when combined with other anticancer agents, including anti-angiogenic therapies (e.g., bevacizumab, regorafenib, sorafenib), chemotherapy (e.g., gemcitabine), and irradiation [, , , ]. These synergistic effects are thought to arise from the combined disruption of multiple pathways crucial for cancer cell survival and proliferation.

Applications
  • Antitumor Activity: BAY 87-2243 demonstrated moderate to high tumor growth inhibition as a single agent in various subcutaneous and orthotopic xenograft models of different cancer types, including prostate, lung, neuroblastoma, colorectal, and mammary carcinomas [, ].

  • Enhancement of Standard Therapies: Combination treatment with BAY 87-2243 and standard anticancer therapies, such as anti-angiogenic agents, chemotherapy, and irradiation, resulted in enhanced antitumor efficacy in preclinical models [, , , ]. For example, in an orthotopic pancreatic carcinoma model, BAY 87-2243 combined with gemcitabine significantly improved median survival compared to either agent alone [].

  • Overcoming Tumor Resistance: By targeting mitochondrial metabolism, BAY 87-2243 holds potential for overcoming resistance mechanisms in cancer therapy, particularly those associated with hypoxia and altered cellular metabolism [, , , ].

  • Metabolic Studies: BAY 87-2243 has been utilized in metabolic studies to investigate the metabolic fate of hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHI) in equine liver microsomes [].

  • PET Imaging Response: Studies have explored the use of 18F-FAZA-PET imaging to monitor the therapeutic efficacy of BAY 87-2243, suggesting its potential as an early pharmacodynamic marker of tumor response [, ].

Metformin

Relevance: Metformin is frequently compared to BAY 87-2243 in studies investigating the inhibition of mitochondrial complex I (CI) as a potential anti-cancer strategy [ [], [], [] ]. While both compounds exhibit anti-proliferative effects, studies suggest that BAY 87-2243 is a more selective CI inhibitor compared to metformin. For instance, one study found that the antiproliferative effects of metformin were largely independent of CI inhibition, while BAY 87-2243 demonstrated a high affinity binding to CI [ [] ]. Additionally, metformin did not demonstrate significant CI inhibition or ROS induction at concentrations up to 300 μM, unlike BAY 87-2243, which showed potent inhibition in the nanomolar range [ [] ]. Despite these differences, both compounds have been investigated for their ability to re-oxygenate hypoxic tumor regions, potentially enhancing the efficacy of radiotherapy [ [] ].

Phenformin

Relevance: Like metformin, phenformin is often compared to BAY 87-2243 in studies exploring the inhibition of CI as a potential anti-cancer mechanism [ [] ]. While phenformin has shown efficacy in eliminating hypoxic tumor regions, its in vitro effects on CI remain unclear. At its maximum tolerated dose, phenformin did not achieve plasma exposure levels exceeding the IC50 for in vitro proliferation [ [] ]. This suggests that its in vivo impact on hypoxic tumor regions may not be solely attributed to direct CI inhibition. Further research is needed to fully understand the mechanism of action of phenformin in the context of cancer therapy and its relationship to BAY 87-2243.

Rotenone

Relevance: Rotenone serves as a benchmark compound in studies investigating the inhibition of CI due to its well-established inhibitory activity [ [] ]. In comparative studies, both rotenone and BAY 87-2243 demonstrated strong inhibition of CI in cell-based and enzymatic assays, with IC50 values in the nanomolar range [ [] ]. They also induced cellular reactive oxygen species (ROS) production, further supporting their role as CI inhibitors. This comparison with rotenone helps establish the potency and selectivity of BAY 87-2243 as a CI inhibitor.

EVP 4593

Relevance: EVP 4593, similar to BAY 87-2243, exhibits selective inhibition of CI [ [] ]. Both compounds demonstrate high efficiency in inhibiting CI, possibly due to their ability to form a tight network of bonds within the quinone binding pocket, albeit at different sites [ [] ]. This shared characteristic further strengthens the rationale for targeting CI as a potential anti-cancer strategy.

Trichostatin A

Relevance: Trichostatin A was used in combination with BAY 87-2243 in a study exploring synergistic anti-cancer effects in Hep3B hepatocellular carcinoma cells [ [] ]. The research demonstrated that BAY 87-2243 enhanced the anti-cancer effects of HDAC inhibitors, including trichostatin A, potentially by activating GSK-3β and suppressing HDAC inhibitor-induced Snail activation [ [] ]. This suggests a potential for combination therapy targeting both HIF-1α and HDAC pathways in HCC treatment.

Vorinostat

Relevance: Similar to trichostatin A, vorinostat was used in conjunction with BAY 87-2243 to investigate potential synergistic anti-cancer effects in Hep3B cells [ [] ]. The study demonstrated that the combination of BAY 87-2243 and vorinostat exhibited synergistic cytotoxicity, inducing significant cell death and suppressing the migration of Hep3B cells [ [] ]. This finding supports the potential of combining HIF-1α inhibitors like BAY 87-2243 with HDAC inhibitors like vorinostat as a promising therapeutic approach for HCC treatment.

Bevacizumab

Relevance: Bevacizumab, in combination with BAY 87-2243, demonstrated impressive anti-tumor activity in preclinical models. The combination therapy led to long-term tumor growth control or even tumor regression in various xenograft models, including subcutaneous and orthotopic lung carcinoma and colorectal carcinoma [ [], [] ]. These findings suggest a potential therapeutic benefit in combining HIF-1α inhibitors like BAY 87-2243 with anti-angiogenic agents like bevacizumab for treating solid tumors.

Regorafenib

Relevance: Similar to bevacizumab, regorafenib was investigated in combination with BAY 87-2243 for its anti-tumor efficacy. The combined treatment showed promising results, leading to long-term tumor growth control or tumor regression in various xenograft models, including colorectal carcinoma and lung carcinoma [ [] ]. These findings highlight the potential benefits of combining HIF-1α inhibition with multi-kinase inhibitors like regorafenib for treating solid tumors.

Sorafenib

Relevance: Sorafenib was investigated in combination with BAY 87-2243 for its potential in enhancing anti-tumor activity [ [] ]. Although the specific outcome of this combination therapy is not explicitly mentioned, its inclusion in the study suggests a potential synergistic effect between HIF-1α inhibition and sorafenib's multi-kinase inhibitory action. Further research is needed to determine the clinical significance of this combination therapy.

Gemcitabine

Relevance: Gemcitabine, when combined with BAY 87-2243, demonstrated a synergistic improvement in median survival compared to either agent alone in an orthotopic pancreatic carcinoma model [ [] ]. This synergistic effect highlights the potential of combining HIF-1α inhibition with conventional chemotherapy drugs like gemcitabine for treating pancreatic cancer.

Properties

CAS Number

1227158-85-1

Product Name

1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine

IUPAC Name

5-[1-[[2-(4-cyclopropylpiperazin-1-yl)pyridin-4-yl]methyl]-5-methylpyrazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Molecular Formula

C26H26F3N7O2

Molecular Weight

525.54

InChI

InChI=1S/C26H26F3N7O2/c1-17-14-22(25-31-24(33-38-25)19-2-6-21(7-3-19)37-26(27,28)29)32-36(17)16-18-8-9-30-23(15-18)35-12-10-34(11-13-35)20-4-5-20/h2-3,6-9,14-15,20H,4-5,10-13,16H2,1H3

InChI Key

CDJNNOJINJAXPV-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC(=NC=C2)N3CCN(CC3)C4CC4)C5=NC(=NO5)C6=CC=C(C=C6)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BAY 872243; BAY872243; BAY-872243; BAY 87-2243; BAY87-2243; BAY-87-2243;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.